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molecular formula C10H8F3NO B063698 5-methoxy-2-(trifluoromethyl)-1H-indole CAS No. 174734-34-0

5-methoxy-2-(trifluoromethyl)-1H-indole

Cat. No. B063698
M. Wt: 215.17 g/mol
InChI Key: RNPWUJSUMVAYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599832

Procedure details

Tetramethylethylenediamine (TMEDA) (49 g, 0.42 mole), under nitrogen, is treated with n-butyl lithium (168 mL of 2.57 N in hexanes, 0.42 mole) at 0° C., stirred for 0.5 hour at room temperature, treated dropwise with N-(trimethylsilyl)-4-methoxy-o-toluidine (40.0 g, 0.19 mole), heated at reflux temperature for 4 hours, cooled to -78° C., diluted with dry cyclohexane, treated dropwise with ethyl trifluoroacetate (45 g, 0.23 mole), stirred at -78° C. for 0.5 hour, warmed to room temperature and quenched with saturated NH4Cl solution. The mixture is extracted with diethyl ether. The combined extracts are washed sequentially with saturated NH4Cl and brine, dried over Na2SO4 and concentrated in vacuo to give a brown oil residue. The oil is chromatographed (silica gel/10% ethyl acetate in hexanes) to give the title product as white needles, 5.0 g (12% yield), mp 60° C. (after recrystallization from pentane), identified by IR, 1HNMR, 13CNMR, 19FNMR and mass spectral analyses.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Name
N-(trimethylsilyl)-4-methoxy-o-toluidine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.C([Li])CCC.C[Si](C)(C)[NH:16][C:17]1[C:18]([CH3:25])=[CH:19][C:20]([O:23][CH3:24])=[CH:21][CH:22]=1.[F:28][C:29]([F:36])([F:35])[C:30](OCC)=O>C1CCCCC1>[CH3:24][O:23][C:20]1[CH:19]=[C:18]2[C:17](=[CH:22][CH:21]=1)[NH:16][C:30]([C:29]([F:36])([F:35])[F:28])=[CH:25]2

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
168 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
N-(trimethylsilyl)-4-methoxy-o-toluidine
Quantity
40 g
Type
reactant
Smiles
C[Si](NC=1C(=CC(=CC1)OC)C)(C)C
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 0.5 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
stirred at -78° C. for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts are washed sequentially with saturated NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil residue
CUSTOM
Type
CUSTOM
Details
The oil is chromatographed (silica gel/10% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
the title product as white needles, 5.0 g (12% yield), mp 60° C. (after recrystallization from pentane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
COC=1C=C2C=C(NC2=CC1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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